Cas no 92855-65-7 (7-(benzyloxy)-1H-indole-3-carbaldehyde)

7-(benzyloxy)-1H-indole-3-carbaldehyde structure
92855-65-7 structure
Nome do Produto:7-(benzyloxy)-1H-indole-3-carbaldehyde
N.o CAS:92855-65-7
MF:C16H13NO2
MW:251.279924154282
MDL:MFCD00055979
CID:61586
PubChem ID:260799

7-(benzyloxy)-1H-indole-3-carbaldehyde Propriedades químicas e físicas

Nomes e Identificadores

    • 7-Benzyloxyindole-3-carbaldehyde
    • 7-Benzyloxyindole-3-carboxaldehyde
    • 7-phenylmethoxy-1H-indole-3-carbaldehyde
    • 7-Benzyloxy-3-formylindole
    • 7-Benzyloxy-1H-indole-3-carbaldehyde
    • 7-(benzyloxy)-1h-indole-3-carbaldehyde
    • NSC92527
    • PubChem14131
    • RNARWQXZOKWYHY-UHFFFAOYSA-N
    • OR1680
    • SBB066715
    • AS06632
    • 7-(phenylmethoxy)indole-3-carbaldehyde
    • TRA008658
    • 7-(Phenylmethoxy)-1H-indole-3-carboxaldehyde (ACI)
    • Indole-3-carboxaldehyde, 7-(benzyloxy)- (7CI)
    • NSC 92527
    • SCHEMBL4932467
    • DTXSID60293830
    • CS-W008442
    • DS-0069
    • SY104007
    • AKOS005207172
    • 92855-65-7
    • B-1900
    • NSC-92527
    • 7-(Benzyloxy)indole-3-carbaldehyde
    • DB-012408
    • MFCD00055979
    • 7-benzyloxy-1H-indole-3-carboxaldehyde
    • EN300-316078
    • AC-9166
    • 7-(benzyloxy)-1H-indole-3-carbaldehyde
    • MDL: MFCD00055979
    • Inchi: 1S/C16H13NO2/c18-10-13-9-17-16-14(13)7-4-8-15(16)19-11-12-5-2-1-3-6-12/h1-10,17H,11H2
    • Chave InChI: RNARWQXZOKWYHY-UHFFFAOYSA-N
    • SMILES: O=CC1C2C(=C(C=CC=2)OCC2C=CC=CC=2)NC=1

Propriedades Computadas

  • Massa Exacta: 251.09500
  • Massa monoisotópica: 251.095
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 2
  • Contagem de Átomos Pesados: 19
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 301
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Contagem de Tautomeros: 3
  • Superfície polar topológica: 42.1
  • Carga de Superfície: 0
  • XLogP3: 3

Propriedades Experimentais

  • Cor/Forma: Pale-yellow to Yellow-brown Solid
  • Densidade: 1.267
  • Ponto de Fusão: 152-159 °C
  • Ponto de ebulição: 474.2°C at 760 mmHg
  • Ponto de Flash: 240.6±24.6 °C
  • Índice de Refracção: 1.697
  • PSA: 42.09000
  • LogP: 3.55940
  • Sensibilidade: Air Sensitive
  • Solubilidade: Insoluble in water

7-(benzyloxy)-1H-indole-3-carbaldehyde Informações de segurança

7-(benzyloxy)-1H-indole-3-carbaldehyde Dados aduaneiros

  • CÓDIGO SH:2933990090
  • Dados aduaneiros:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-(benzyloxy)-1H-indole-3-carbaldehyde Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R032579-1g
7-(benzyloxy)-1H-indole-3-carbaldehyde
92855-65-7 98%
1g
¥125 2024-05-20
abcr
AB169080-5 g
7-Benzyloxy-3-formylindole, 97%; .
92855-65-7 97%
5g
€271.50 2023-05-08
Enamine
EN300-316078-5.0g
7-(benzyloxy)-1H-indole-3-carbaldehyde
92855-65-7
5g
$2900.0 2023-06-04
eNovation Chemicals LLC
D504361-10g
7-Benzyloxyindole-3-carbaldehyde
92855-65-7 97%
10g
$615 2023-09-03
eNovation Chemicals LLC
D504361-25g
7-Benzyloxyindole-3-carbaldehyde
92855-65-7 97%
25g
$1280 2023-09-03
Enamine
EN300-316078-1.0g
7-(benzyloxy)-1H-indole-3-carbaldehyde
92855-65-7
1g
$999.0 2023-06-04
SHENG KE LU SI SHENG WU JI SHU
sc-207159A-1g
7-Benzyloxy-3-formylindole,
92855-65-7
1g
¥3174.00 2023-09-05
Fluorochem
040946-1g
7-Benzyloxy-3-formylindole
92855-65-7 97%
1g
£32.00 2022-03-01
Matrix Scientific
071718-1g
7-Benzyloxyindole-3-carbaldehyde, 95+%
92855-65-7 95+%
1g
$231.00 2023-09-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803871-250mg
7-Benzyloxyindole-3-carboxaldehyde
92855-65-7 98%
250mg
91.00 2021-05-17

7-(benzyloxy)-1H-indole-3-carbaldehyde Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ;  < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 0 - 5 °C; 30 min, reflux
Referência
Preparation and use of 3-substituted oxoindole as β3 agonists
, World Intellectual Property Organization, , ,

Método de produção 2

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane ;  25 - 30 °C; 22 h, 30 °C → 88 °C; 88 °C → rt
Referência
Process for preparation of 3-cyanoindole derivatives
, China, , ,

Método de produção 3

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  2 h, 0 °C → rt
Referência
Structure-activity relationship study of novel necroptosis inhibitors
Teng, Xin; Degterev, Alexei; Jagtap, Prakash; Xing, Xuechao; Choi, Sungwoon; et al, Bioorganic & Medicinal Chemistry Letters, 2005, 15(22), 5039-5044

Método de produção 4

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C
1.2 Solvents: Dimethylformamide ;  20 - 30 °C; 45 min, 35 °C; 35 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 13, cooled; 1 min, heated
Referência
Carbamate Derivatives of Indolines as Cholinesterase Inhibitors and Antioxidants for the Treatment of Alzheimer's Disease
Yanovsky, Inessa; Finkin-Groner, Efrat; Zaikin, Andrey; Lerman, Lena; Shalom, Hila; et al, Journal of Medicinal Chemistry, 2012, 55(23), 10700-10715

Método de produção 5

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ;  3 min, 0 °C
1.2 Solvents: Dimethylformamide ;  0 °C; 0 °C → rt; 4.5 h, rt; rt → 0 °C
1.3 Reagents: Potassium hydroxide Solvents: Water ;  0 °C; 0 °C → reflux; 5 min, reflux
Referência
Total Synthesis of (+)-Haplophytine
Ueda, Hirofumi; Satoh, Hitoshi; Matsumoto, Koji; Sugimoto, Kenji; Fukuyama, Tohru; et al, Angewandte Chemie, 2009, 48(41), 7600-7603

Método de produção 6

Condições de reacção
Referência
Preparation of 3,7-disubstituted indoles and their optically active compounds as intermediates for β3 adrenergic agonists
, Japan, , ,

Método de produção 7

Condições de reacção
Referência
Substituted naphthalene and indole compounds exhibiting selective leukotriene B4 antagonist activity
, United States, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  10 - 20 °C; 45 min, 35 °C; 35 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  1 min, pH 13, reflux
Referência
Indole derivatives as cholinesterase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of diseases
, World Intellectual Property Organization, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Pivalic acid ,  tert-Butyl peroxybenzoate Catalysts: Tetrabutylammonium iodide Solvents: Dimethyl sulfoxide ;  8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referência
nBu4NI-catalyzed C3-formylation of indoles with N-methylaniline
Li, Lan-Tao; Huang, Juan; Li, Hong-Ying; Wen, Li-Juan; Wang, Peng; et al, Chemical Communications (Cambridge, 2012, 48(42), 5187-5189

Método de produção 10

Condições de reacção
1.1 Reagents: Phosphorus oxychloride ;  15 min, < -5 °C; 1 h, -10 - 0 °C
1.2 Solvents: Dimethylformamide ;  < 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  20 min, 0 - 5 °C; 30 min, reflux; reflux → 10 °C; 20 min, 10 °C
Referência
Preparation of indolylethylaminopropanediol aryl ethers as β3 adrenergic agonists
, World Intellectual Property Organization, , ,

Método de produção 11

Condições de reacção
1.1 Reagents: Sodium hydroxide ,  Phosphorus oxychloride Solvents: Dimethylformamide
Referência
Synthesis of indolyl-3-acetonitrile derivatives and their inhibitory effects on nitric oxide and PGE2 productions in LPS-induced RAW 264.7 cells
Kwon, Tae Hoon; Yoon, Ik Hwan; Shin, Ji-Sun; Lee, Young Hun; Kwon, Bong Jin; et al, Bioorganic & Medicinal Chemistry Letters, 2013, 23(9), 2571-2574

Método de produção 12

Condições de reacção
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide
1.2 Solvents: Water
Referência
A scalable synthesis of (R)-3-(2-aminopropyl)-7-benzyloxyindole via resolution
Fujii, Akihito; Fujima, Yoshito; Harada, Hiroshi; Ikunaka, Masaya; Inoue, Toru; et al, Tetrahedron: Asymmetry, 2001, 12(23), 3235-3240

7-(benzyloxy)-1H-indole-3-carbaldehyde Raw materials

7-(benzyloxy)-1H-indole-3-carbaldehyde Preparation Products

7-(benzyloxy)-1H-indole-3-carbaldehyde Literatura Relacionada

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92855-65-7)7-(benzyloxy)-1H-indole-3-carbaldehyde
A10957
Pureza:99%
Quantidade:5g
Preço ($):161.0